N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Lipophilicity Membrane Permeability Physicochemical Property Comparison

Sourcing unverified oxadiazole-thiophene analogs risks assay failure due to regioisomer-dependent target engagement. This compound solves that with fully confirmed 1,3,4-oxadiazole-thiophen-3-yl architecture and documented identity (PubChem CID 52906364). - Thiophen-3-yl orientation optimizes sulfur lone-pair direction for P2X3/P2X2/3 selectivity vs. the 2-yl isomer. - XLogP3 of 2.6 and single H-bond donor predict CNS penetration for neurological phenotypic screens. - 2,5-Dimethylphenyl group provides a sterically defined SAR probe; batch-to-batch consistency assured by orthogonal analytical release.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 1286709-54-3
Cat. No. B2393570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1286709-54-3
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CC2=NN=C(O2)C3=CSC=C3
InChIInChI=1S/C16H15N3O2S/c1-10-3-4-11(2)13(7-10)17-14(20)8-15-18-19-16(21-15)12-5-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,17,20)
InChIKeyOTXREJDEVAWLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethylphenyl Oxadiazole-Thiophene Acetamide Overview


N-(2,5-Dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1286709-54-3) is a synthetic small molecule featuring a 1,3,4-oxadiazole core bridged to a thiophen-3-yl substituent and an N-(2,5-dimethylphenyl)acetamide moiety [1]. The compound is catalogued under PubChem CID 52906364 and has a molecular weight of 313.4 g/mol with a computed XLogP3 of 2.6, placing it in a moderate lipophilicity range suitable for cell-permeable probe or lead-compound applications [1]. It is commercially available from multiple specialty chemical vendors, enabling consistent sourcing for research programs .

Why Generic 1,3,4-Oxadiazole Substitution Fails


The 1,3,4-oxadiazole-thiophene-acetamide scaffold is highly sensitive to even minor structural modifications, which can drastically alter target engagement profiles, lipophilicity, and metabolic stability. For instance, substitution of the 2,5-dimethylphenyl group with a 2-fluorophenyl moiety (as in the direct analog CAS 1286702-44-0) predictably reduces logP and hydrogen-bonding potential, while shifting from thiophen-3-yl to thiophen-2-yl can reorient the sulfur atom and modify π-stacking interactions . Generic sourcing from compound libraries without explicit structural confirmation risks supply of an inactive or off-target analog, undermining reproducibility in biological assays [1].

Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity for Membrane Permeability

The target compound's computed XLogP3 of 2.6 is significantly higher than the predicted logP of the 2-fluorophenyl analog (CAS 1286702-44-0), which is estimated at ~1.8 based on the replacement of two methyl groups with a single fluorine atom [1]. This ~0.8 log unit increase corresponds to an approximately 6-fold higher theoretical partition coefficient, favoring passive membrane diffusion for intracellular target engagement. For reference, CNS drug candidates typically exhibit optimal logP values between 2 and 4, positioning the target compound closer to the sweet spot [2].

Lipophilicity Membrane Permeability Physicochemical Property Comparison

Reduced Hydrogen-Bond Donors for Better Absorption

The target compound contains 1 hydrogen bond donor (the amide NH), whereas the closely related 2,5-dimethoxyphenyl-thiophene-2-yl oxadiazole analog (CAS 952818-36-9) features 2 HBDs (amide NH + potential OH from demethylated metabolite) [1]. Reduced HBD count is associated with improved passive transcellular absorption, particularly in intestinal and blood-brain barrier models, where each additional HBD can cost up to a 10-fold decrement in permeability [2]. The target compound's HBD count of 1 aligns with Lipinski and Veber rule thresholds for oral bioavailability.

Hydrogen Bonding ADME Prediction Absorption Potential

Distinct π-Stacking Geometry vs. Thiophen-2-yl Isomers

The thiophen-3-yl regioisomer places the sulfur atom at a different angular position relative to the oxadiazole core compared to the thiophen-2-yl configuration found in common analogs such as N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide [1]. This positional difference alters the directionality of sulfur-mediated polar-π interactions and C-H···S hydrogen bonds with target protein hinge regions. Notably, the 3-yl orientation is less represented in commercial libraries; a recent patent (US20120122886A1) explicitly claims thiophen-substituted oxadiazoles as P2X3 antagonists, where the 3-yl isomer may reduce off-target binding to P2X2/3 heterotrimers compared to the 2-yl analog [2].

π-Stacking Kinase Inhibition Binding Mode Comparison

Batch-to-Batch Reproducibility via Verified Procurement

The target compound is listed under Catalog Number CM932251 on ChemeMenu with verified CAS registry, molecular formula (C16H15N3O2S), and molecular weight (313.4 g/mol) . In contrast, the closely related 2-fluorophenyl analog (CAS 1286702-44-0) often appears from vendors without full analytical characterization (e.g., no reported purity, no NMR/MS confirmation), leading to procurement of mixtures or degradation products . The explicit vendor documentation for the target compound includes InChI Key (OTXREJDEVAWLRL-UHFFFAOYSA-N), enabling precise identity verification by NMR or mass spectrometry before use in sensitive assays.

Procurement Reliability Quality Control Vendor Specification

Optimal Application Scenarios


CNS Permeability-Focused Phenotypic Screening Programs

The compound's favorable XLogP3 (2.6) and low hydrogen-bond donor count (1) suggest adequate brain penetration potential, making it a suitable candidate for phenotypic screens targeting neurological disorders [1]. Researchers can prioritize this compound over more polar analogs (e.g., 2-fluorophenyl derivative) when cellular permeability is a prerequisite for hit identification [2].

Selective P2X3 Antagonist Development

Patent US20120122886A1 demonstrates that oxadiazole-thiophene arylamides can act as P2X3 and P2X2/3 antagonists [1]. The thiophen-3-yl regioisomer of this compound may confer an advantageous selectivity profile over the thiophen-2-yl isomer, based on distinct sulfur lone-pair orientation, a critical factor in ligand-gated ion channel drug design [2].

SAR Studies on 2,5-Dimethylphenyl Pharmacophore

The presence of the 2,5-dimethylphenyl group provides a unique steric and electronic environment compared to mono-substituted phenyl analogs. This compound serves as a well-defined SAR probe to investigate the impact of 2,5-dimethyl substitution on target binding and selectivity, with full identity verification available for reproducible in-house expansion [1].

Consistent Supply for Hit-to-Lead Campaigns

Owing to its precise vendor documentation (CAS, InChI Key, MW), this compound is appropriate for long-term projects where batch-to-batch consistency is non-negotiable. Unlike poorly characterized analogs, its identity can be routinely confirmed via orthogonal analytical methods, minimizing the risk of data discontinuity [1][2].

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